1-Benzyl-2-oxo-1,2-dihydro-3-quinolinecarbonitrile
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Overview
Description
1-Benzyl-2-oxo-1,2-dihydro-3-quinolinecarbonitrile is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with a benzyl group at the 1-position, a carbonitrile group at the 3-position, and an oxo group at the 2-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-oxo-1,2-dihydro-3-quinolinecarbonitrile typically involves the condensation of benzylamine with 2-cyanoacetophenone under basic conditions, followed by cyclization and oxidation steps. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the cyclization is facilitated by heating the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2-oxo-1,2-dihydro-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 1-benzyl-2-hydroxy-1,2-dihydro-3-quinolinecarbonitrile.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further modified for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
1-Benzyl-2-oxo-1,2-dihydro-3-quinolinecarbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of neurodegenerative diseases and cancer.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-oxo-1,2-dihydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydroquinoline-3-carboxamides: These compounds share a similar quinoline core but differ in the functional groups attached to the core.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position and are known for their antimicrobial properties.
Uniqueness
1-Benzyl-2-oxo-1,2-dihydro-3-quinolinecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and carbonitrile groups contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activities .
Properties
CAS No. |
78860-04-5 |
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Molecular Formula |
C17H12N2O |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
1-benzyl-2-oxoquinoline-3-carbonitrile |
InChI |
InChI=1S/C17H12N2O/c18-11-15-10-14-8-4-5-9-16(14)19(17(15)20)12-13-6-2-1-3-7-13/h1-10H,12H2 |
InChI Key |
AXXAPWVIXAWFQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C(C2=O)C#N |
Origin of Product |
United States |
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